molecular formula C12H13F2NO B15317849 N-(3,3-difluorocyclopentyl)benzamide

N-(3,3-difluorocyclopentyl)benzamide

Cat. No.: B15317849
M. Wt: 225.23 g/mol
InChI Key: AIPRTPNOCFMRGO-UHFFFAOYSA-N
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Description

N-(3,3-Difluorocyclopentyl)benzamide is a fluorinated benzamide derivative characterized by a cyclopentyl ring substituted with two fluorine atoms at the 3-position, linked to a benzamide moiety.

Properties

Molecular Formula

C12H13F2NO

Molecular Weight

225.23 g/mol

IUPAC Name

N-(3,3-difluorocyclopentyl)benzamide

InChI

InChI=1S/C12H13F2NO/c13-12(14)7-6-10(8-12)15-11(16)9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,15,16)

InChI Key

AIPRTPNOCFMRGO-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC1NC(=O)C2=CC=CC=C2)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3-difluorocyclopentyl)benzamide typically involves the reaction of 3,3-difluorocyclopentanone with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and to ensure high yield of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(3,3-difluorocyclopentyl)benzamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-(3,3-difluorocyclopentyl)benzamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its therapeutic potential in the treatment of various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,3-difluorocyclopentyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The table below compares key structural and physicochemical parameters of N-(3,3-difluorocyclopentyl)benzamide with selected analogs:

Compound Name Substituents on Amine Group Molecular Formula Molecular Weight Key Features
This compound 3,3-Difluorocyclopentyl C₁₂H₁₂F₂NO 239.23 High lipophilicity; potential metabolic stability due to fluorination
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 2-Hydroxy-1,1-dimethylethyl + 3-methyl C₁₂H₁₇NO₂ 207.27 Contains N,O-bidentate directing group for metal-catalyzed C–H activation
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide 3,4-Dimethoxyphenethyl C₁₈H₂₁NO₃ 299.36 Enhanced solubility due to methoxy groups; used in neurological studies
N-(3,4-Difluorophenyl)-3-(trifluoromethyl)benzamide 3,4-Difluorophenyl + 3-CF₃ C₁₄H₈F₅NO 301.21 High electronegativity; potential for pesticidal activity
3-Chloro-N-phenylbenzamide Phenyl + 3-Cl C₁₃H₁₀ClNO 231.67 Planar structure with strong intermolecular hydrogen bonding

Crystallographic and Spectroscopic Insights

  • Crystal Packing: 3-Chloro-N-phenylbenzamide crystallizes in a monoclinic system (space group P21/c) with a = 25.0232 Å, b = 5.3705 Å, and c = 8.1289 Å, stabilized by N–H···O hydrogen bonds .
  • Spectroscopic Characterization : Analogs like N-(3,4-difluorophenyl)-3-(trifluoromethyl)benzamide were characterized via ¹H/¹³C NMR and IR, with CF₃ groups showing distinct signals at δ ~120 ppm in ¹³C NMR .

Key Research Findings and Trends

  • Fluorination Impact : Fluorine substitution (e.g., in 3,3-difluorocyclopentyl or CF₃ groups) enhances metabolic stability and bioavailability, as seen in pesticidal and anticancer analogs .
  • Structural Flexibility : Bulky substituents (e.g., 3,4-dimethoxyphenethyl) improve target selectivity but may reduce membrane permeability .
  • Activity-Structure Relationships : Electron-withdrawing groups (Cl, F, CF₃) correlate with enhanced biological activity, likely due to increased electrophilicity and target binding .

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